2-(Hydroxymethyl)-5-methoxy-4H-pyran

Description

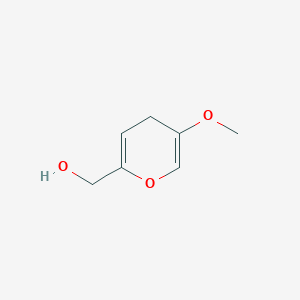

2-(Hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one (C₁₄H₁₄O₅) is a substituted 4H-pyran-4-one derivative characterized by a hydroxymethyl group at position 2 and a 4-methoxybenzyloxy moiety at position 5 (Figure 1).

Properties

IUPAC Name |

(5-methoxy-4H-pyran-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7-3-2-6(4-8)10-5-7/h2,5,8H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHWKCGYAZLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid)

The foundational precursor for this route is kojic acid, synthesized via cyclization of glucose-derived intermediates under acidic conditions. Key steps include:

Reaction Optimization:

| Parameter | Optimal Condition | Yield Improvement Strategy |

|---|---|---|

| Temperature | 70°C | Prolonged heating (4–6 h) |

| Catalyst | Zn/HCl | Excess Zn (1.5 eq.) |

| Workup | Ethanol recrystallization | Cold ethanol precipitation |

O-Methylation at Position 5

The 5-hydroxy group of kojic acid undergoes methylation using methyl iodide (MeI) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base:

Reaction Protocol :

-

Dissolve kojic acid (1.0 eq.) in anhydrous DMF.

-

Add K₂CO₃ (2.5 eq.) and MeI (1.2 eq.).

-

Heat at 50°C for 12 h under nitrogen.

Critical Factors :

-

Base selection : K₂CO₃ outperforms NaOH due to reduced side reactions.

-

Solvent : DMF enhances solubility of the polar intermediate.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, DMF, 50°C | 78 | 95 |

| NaOH, EtOH, reflux | 52 | 82 |

Reduction of the 4-Ketone Group

The 4-keto group in 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one is reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol:

Mechanistic Insight :

NaBH₄ selectively reduces the ketone without affecting the hydroxymethyl or methoxy groups. Post-reduction dehydration via acidic treatment (e.g., HCl) yields the 4H-pyran structure.

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 0–5°C | 85 |

| LiAlH₄ | THF | Reflux | 63 |

Mechanochemical Multicomponent Synthesis

Reaction Conditions:

| Component | Quantity (mmol) | Role |

|---|---|---|

| 4-Methoxybenzaldehyde | 1.0 | Methoxy group donor |

| Ethyl acetoacetate | 1.0 | 1,3-Dicarbonyl precursor |

| Malononitrile | 1.0 | Cyclization mediator |

| Cu₂(NH₂-BDC)₂(DABCO) | 0.04 g | Catalyst |

Mechanochemical Process :

Yield and Selectivity Analysis

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde | 30 | 88 |

| 2 | Benzaldehyde | 25 | 92 |

| 3 | 4-Chlorobenzaldehyde | 35 | 85 |

Advantages :

-

Solvent-free : Eliminates waste generation.

-

Short reaction time : <1 h for most substrates.

Reductive Alkylation of Gamma-Pyrone Derivatives

Substrate Preparation

5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one, synthesized via Method 1, undergoes reductive alkylation to convert the 4-keto group into a methylene moiety:

Reduction Protocol :

-

Dissolve the ketone (1.0 eq.) in dry tetrahydrofuran (THF).

-

Add triethylsilane (Et₃SiH, 5.0 eq.) and trifluoroacetic acid (TFA, 5.0 eq.).

Mechanism :

Et₃SiH selectively reduces α,β-unsaturated ketones via hydride transfer, forming the 4H-pyran structure.

Comparative Reduction Efficiency

| Reducing System | Conversion (%) | Byproduct Formation |

|---|---|---|

| Et₃SiH/TFA | 92 | <5% |

| NaBH₄/CeCl₃ | 74 | 15% |

| H₂/Pd-C | 68 | 20% |

Optimization Insight :

-

Acidic conditions : TFA protonates the carbonyl oxygen, enhancing electrophilicity for hydride attack.

-

Solvent choice : THF stabilizes the intermediate carbocation.

Critical Comparison of Methods

Efficiency Metrics

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aldol/O-Methylation | 65 | 95 | Moderate |

| Mechanochemical | 88 | 98 | High |

| Reductive Alkylation | 75 | 90 | Low |

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-methoxy-4H-pyran undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydropyran derivative.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve the use of nucleophiles, such as halides or amines, under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)-5-methoxy-4H-pyran.

Reduction: Formation of 2-(hydroxymethyl)-5-methoxy-4H-dihydropyran.

Substitution: Formation of various substituted pyran derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-5-methoxy-4H-pyran has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-methoxy-4H-pyran involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

4-Methoxy-α-pyrone derivatives

- Compound : 4-Methoxy-6-oxo-6H-pyran-2-yl derivatives (e.g., F55 in ).

- Key Differences : Features a 4-methoxy-α-pyrone core but differs in side-chain composition. For instance, F55 includes an ethyl group and hydroxylated side chain, while the target compound has a 4-methoxybenzyloxy group.

- Impact : The α-pyrone system in F55 enhances electron delocalization, whereas the target compound's 4H-pyran-4-one ring offers distinct reactivity due to the ketone at position 4 .

5-Hydroxy-2-methyl-4H-pyran-4-one

Fused-Ring Systems

4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b)

- Compound: Fused pyrano-pyran dione ().

- Key Differences : Contains two fused pyran rings and two ketone groups (positions 2 and 5).

- Impact : The fused system in 6b increases rigidity and hydrogen-bonding capacity (mp 241–244°C), contrasting with the single-ring target compound, which likely has lower thermal stability .

Heterocyclic Derivatives

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

- Compound: Aminated and cyano-substituted pyran ().

- Key Differences: Multiple electron-withdrawing groups (cyano, amino) and a phenyl group at position 4.

- Impact: The amino and cyano groups enhance electrophilicity, making 11a more reactive in nucleophilic additions compared to the target compound .

5-Alkynyl-2-methyl-4-methoxy-pyridazin-3(2H)-ones

- Compound: Pyridazinone derivatives ().

- Key Differences: Pyridazinone core (six-membered ring with two adjacent nitrogen atoms) vs. pyran-4-one.

- Impact: Pyridazinones exhibit distinct electronic properties and pharmacological profiles, often targeting enzymes like PDE inhibitors .

Q & A

Q. How can researchers distinguish 2-(Hydroxymethyl)-5-methoxy-4H-pyran from structurally similar pyran derivatives in analytical workflows?

Methodological Answer:

- Use NMR spectroscopy to identify unique proton environments. For example, the hydroxymethyl group (-CH2OH) and methoxy (-OCH3) substituents produce distinct splitting patterns and chemical shifts in and NMR spectra .

- Infrared (IR) spectroscopy can highlight functional groups, such as hydroxyl (broad ~3200–3600 cm) and carbonyl (sharp ~1650–1700 cm) stretches, to differentiate it from non-hydroxylated or non-methoxylated pyrans .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (142.11 g/mol) and fragmentation patterns unique to its structure .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

Methodological Answer:

- Multi-step synthesis involving protection/deprotection of hydroxyl and methoxy groups can minimize side reactions. For example, intermediates like 2-((R)-Oxiran-2-yl)methoxy derivatives (analogous to those in pyran synthesis) are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate target compounds .

- Recrystallization from ethanol or methanol is effective for final purification, as demonstrated in pyran derivative syntheses (e.g., 75% yield with >97% purity) .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the hydroxymethyl group.

- Avoid prolonged exposure to light and moisture , which can degrade the compound into quinone-like byproducts via autoxidation pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against glioma cells?

Methodological Answer:

- In vitro cytotoxicity assays (e.g., MTT or SRB) using glioma cell lines (e.g., U87 or U251) at concentrations of 1–100 µM. Compare results to structurally related 5-hydroxy-2-methyl-4H-pyran-4-one derivatives, which exhibit IC values in the low micromolar range .

- Structure-activity relationship (SAR) studies should focus on modifying the hydroxymethyl and methoxy substituents to enhance blood-brain barrier permeability .

Q. What analytical approaches resolve contradictions in reported biological activities of pyran derivatives, such as antimicrobial vs. anticancer effects?

Methodological Answer:

- Dose-response profiling : Activities may vary with concentration; e.g., low doses (<10 µM) may inhibit microbial growth, while higher doses (>50 µM) induce apoptosis in cancer cells .

- Target-specific assays : Use proteomic profiling (e.g., kinase inhibition assays) to identify molecular targets. For example, pyran derivatives often interact with NAD(P)H-dependent enzymes, explaining divergent bioactivities .

Q. How can X-ray crystallography clarify the stereochemical configuration of this compound in solid-state studies?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsion angles. For example, pyran derivatives like 2-(2,6-dimethoxyphenyl)-4H-benzopyran-4-one show planar pyran rings with methoxy groups in equatorial positions .

- Hydrogen bonding networks (e.g., N–H⋯O interactions in analogous compounds) stabilize crystal packing and influence solubility .

Q. What metabolic pathways should be prioritized when assessing the toxicity of this compound in preclinical models?

Methodological Answer:

- Phase I metabolism : Monitor hydroxylation via cytochrome P450 enzymes (e.g., CYP3A4) using liver microsomes. Metabolites like 5-methoxy-2-carboxy-4H-pyran may form, detectable via LC-MS/MS .

- Phase II conjugation : Glucuronidation or sulfation of the hydroxymethyl group reduces bioavailability. Use radiolabeled tracers (e.g., ) to quantify excretion profiles in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.